H1 Receptor Functional Antagonism: Clemastine Is 33-Fold More Potent Than Diphenhydramine and 6.7-Fold More Potent Than Chlorpheniramine in HL-60 Calcium Mobilization Assays
In a direct head-to-head comparison within the same experimental system, clemastine fumarate inhibited histamine-induced intracellular calcium ([Ca2+]i) elevation in dibutyryl-cAMP-differentiated HL-60 cells with an IC50 of 3 nM. Under identical conditions, chlorpheniramine exhibited an IC50 of 20 nM (6.7-fold less potent), and diphenhydramine exhibited an IC50 of 100 nM (33-fold less potent) . This 33-fold potency advantage over diphenhydramine translates into a substantially lower molar dose requirement to achieve equivalent H1 blockade—a critical consideration for in vitro experimental design where off-target effects scale with compound concentration.
vs Chlorpheniramine 20 nM
vs Diphenhydramine 100 nM
33-fold higher affinity than diphenhydramine
| Evidence Dimension | Functional H1 receptor antagonism (inhibition of histamine-induced [Ca2+]i rise) |
|---|---|
| Target Compound Data | Clemastine fumarate IC50 = 3 nM |
| Comparator Or Baseline | Chlorpheniramine IC50 = 20 nM; Diphenhydramine IC50 = 100 nM |
| Quantified Difference | Clemastine is 6.7-fold more potent than chlorpheniramine; 33-fold more potent than diphenhydramine |
| Conditions | Dibutyryl-cAMP-differentiated HL-60 human promyelocytic leukemia cells; histamine-stimulated [Ca2+]i mobilization assay |
Why This Matters
Procurement decisions for H1 receptor antagonist studies should prioritize clemastine when high-potency H1 blockade is required at low compound concentrations, minimizing solvent toxicity and off-target effects associated with higher dosing of weaker alternatives.
- [1] Seifert, R., et al. Histamine increases cytosolic Ca2+ in dibutyryl-cAMP-differentiated HL-60 cells via H1 receptors and is an incomplete secretagogue. Molecular Pharmacology, 1992. 42(2): p. 227-234. View Source
